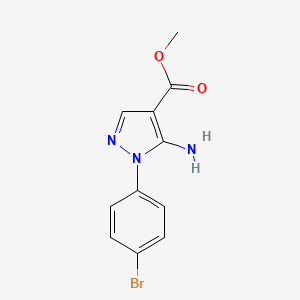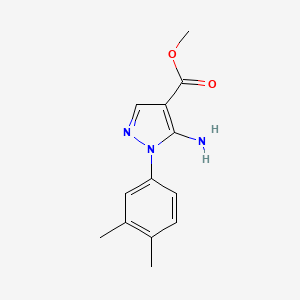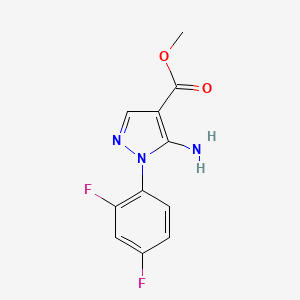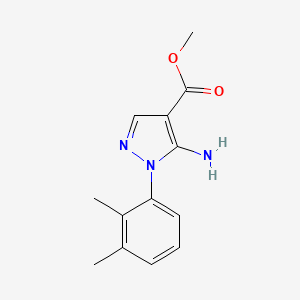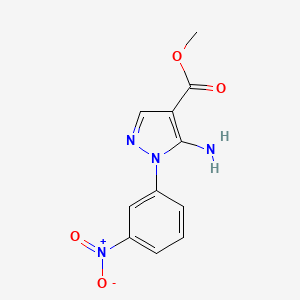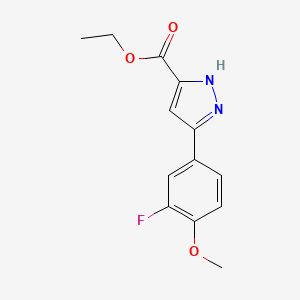
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate, also known as EPC, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. EPC has been used in various fields of research, including organic synthesis, biochemistry, and pharmacology. It has been used to study the mechanism of action of drugs and to identify new drug targets. In addition, it has been used to study the biochemical and physiological effects of various compounds on cells and organisms.
科学的研究の応用
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate has been used extensively in scientific research. It has been used to study the mechanism of action of drugs, as well as to identify new drug targets. In addition, it has been used to study the biochemical and physiological effects of various compounds on cells and organisms. It has also been used to study the effects of various environmental toxins on cells and organisms.
作用機序
The mechanism of action of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate is not completely understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of different organisms. In rats, this compound has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-tumor and anti-inflammatory effects in mice. In humans, this compound has been shown to reduce inflammation and pain, as well as to have anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of using Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments is its low toxicity. It is considered to be a relatively safe compound to use in laboratory studies. In addition, it is relatively easy to synthesize and is readily available from chemical suppliers. One of the major limitations of using this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol.
将来の方向性
There are a number of potential future directions for the use of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate in scientific research. One potential direction is the use of this compound as an inhibitor of other enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling pathways. In addition, this compound could be used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of drugs on cells and organisms. Finally, this compound could be used to study the effects of various compounds on the immune system, as well as to identify new drug targets.
合成法
Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate can be synthesized by a number of methods. One of the most common methods is a direct condensation of 4-ethoxyphenol and 1H-pyrazole-3-carboxylic acid. This method produces a high yield of this compound and is relatively simple to perform. Other methods of synthesis include the use of a Grignard reaction, a Knoevenagel condensation, and an aldol condensation.
特性
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-11-7-5-10(6-8-11)12-9-13(16-15-12)14(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLWYSMKWEOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)

